Ethyl 4-(4-chlorophenoxy)butanoate chemical structure and formula
Ethyl 4-(4-chlorophenoxy)butanoate chemical structure and formula
An In-Depth Technical Guide to Ethyl 4-(4-chlorophenoxy)butanoate: Synthesis, Characterization, and Applications
Abstract
Ethyl 4-(4-chlorophenoxy)butanoate, a halogenated aromatic ether and ester, serves as a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its core chemical identity, physicochemical properties, a detailed synthetic protocol, and robust analytical methodologies for its characterization. Designed for researchers, chemists, and drug development professionals, this document emphasizes the causal reasoning behind experimental choices and provides actionable protocols. We will explore its structural relationship to compounds with known biological activity, highlighting its potential as a building block in medicinal chemistry and agrochemical research.
Core Chemical Identity
Ethyl 4-(4-chlorophenoxy)butanoate is defined by a specific arrangement of functional groups: a 4-chlorophenol moiety linked via an ether bond to the fourth carbon of a butanoic acid backbone, which is subsequently esterified with ethanol.
1.1. Chemical Structure
The molecule's structure consists of a central four-carbon aliphatic chain. One terminus features an ethyl ester group (-COOCH₂CH₃), while the other is connected to an oxygen atom, forming an ether linkage with a para-substituted chlorophenyl ring (-O-C₆H₄-Cl).
Caption: 2D Chemical Structure of Ethyl 4-(4-chlorophenoxy)butanoate.
1.2. Molecular Formula and Identifiers
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Molecular Formula: C₁₂H₁₅ClO₃[1]
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Molecular Weight: 242.70 g/mol
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CAS Number: 59227-79-1
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InChI Key: InChI=1/C12H15ClO3/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3
Physicochemical Properties
The physical and chemical properties of a compound are critical for determining appropriate handling, storage, and application conditions. The data below has been aggregated from chemical databases.
| Property | Value | Source |
| Density | 1.148 g/cm³ | |
| Boiling Point | 340.1 °C at 760 mmHg | |
| Flash Point | 135.1 °C | |
| Refractive Index | 1.505 | |
| Vapor Pressure | 8.78 x 10⁻⁵ mmHg at 25°C |
Synthesis and Mechanism
3.1. Rationale for Synthetic Strategy
The structure of Ethyl 4-(4-chlorophenoxy)butanoate, featuring an ether linkage, strongly suggests a Williamson ether synthesis approach. This method is a robust and widely used reaction in organic chemistry for forming ethers. The strategy involves the reaction of a phenoxide (the conjugate base of a phenol) with a primary alkyl halide. In this case, 4-chlorophenoxide is reacted with an ethyl butanoate derivative bearing a leaving group (like bromine) at the 4-position. This pathway is chosen for its high efficiency and the ready availability of the starting materials.
3.2. Detailed Experimental Protocol: Synthesis via Alkylation
This protocol describes the synthesis of Ethyl 4-(4-chlorophenoxy)butanoate from 4-chlorophenol and ethyl 4-bromobutanoate.
Materials:
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4-Chlorophenol
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Ethyl 4-bromobutanoate
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Potassium Carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
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Reaction Setup: To a 250 mL round-bottom flask, add 4-chlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.
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Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add ethyl 4-bromobutanoate (1.1 eq) dropwise to the suspension.
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Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 56°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
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Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate using a rotary evaporator to remove the acetone.
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Liquid-Liquid Extraction: Dissolve the resulting residue in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain the pure Ethyl 4-(4-chlorophenoxy)butanoate.
3.3. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Ethyl 4-(4-chlorophenoxy)butanoate.
Applications in Research and Development
While direct applications of Ethyl 4-(4-chlorophenoxy)butanoate are not extensively documented, its structural motifs are present in molecules with significant biological activity, positioning it as a key intermediate for synthetic exploration.
4.1. Precursor for Pharmacologically Active Molecules
The corresponding carboxylic acid, 4-(4-chlorophenoxy)butanoic acid, has been utilized as a starting material for the synthesis of benzoxepin derivatives.[2] Several of these derivatives have been investigated for their sedative-hypnotic effects.[2] This establishes a clear rationale for using the ethyl ester as a more soluble, and often more reactive, precursor in multi-step synthetic campaigns targeting novel central nervous system agents. The presence of a chlorine atom can also enhance lipophilicity and modulate metabolic stability, which are desirable traits in drug design.[3]
4.2. Potential in Agrochemicals
Phenoxy-carboxylic acids and their esters are a well-established class of herbicides. For instance, 4-(4-chlorophenoxy)butanoic acid itself is recognized as the herbicide 4-CPB.[2] Another structurally related compound, Ethyl 4-(4-Chloro-2-methylphenoxy)butyrate (MCPB Ethyl Ester), is used to control broadleaf weeds. This suggests that Ethyl 4-(4-chlorophenoxy)butanoate could be investigated for similar herbicidal properties or used as a scaffold to develop new, more selective agrochemicals.
Analytical Characterization
Robust analytical methods are essential to confirm the identity, purity, and structure of a synthesized compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this molecule due to its volatility and the detailed structural information provided by mass fragmentation.
5.1. Detailed Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To confirm the molecular weight and obtain a fragmentation pattern for the structural elucidation of Ethyl 4-(4-chlorophenoxy)butanoate.
Rationale for Method Selection:
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Gas Chromatography (GC): The compound's predicted boiling point and stability make it suitable for vaporization and separation in a GC system. A non-polar capillary column is chosen because it separates compounds primarily based on boiling point, which is effective for this type of analyte.
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Mass Spectrometry (MS): Electron Ionization (EI) is a hard ionization technique that reliably produces a molecular ion peak and a reproducible fragmentation pattern, which acts as a "fingerprint" for the molecule, allowing for unambiguous identification.
Methodology:
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Sample Preparation: Dissolve approximately 1 mg of the purified product in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
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GC Conditions:
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Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
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Injector Temperature: 250 °C.
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Carrier Gas: Helium at a constant flow of 1 mL/min.
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Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
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MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C.
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Mass Range: Scan from m/z 40 to 400.
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Data Analysis: The total ion chromatogram (TIC) will display a peak at a specific retention time for the analyte. The mass spectrum corresponding to this peak should be analyzed to identify the molecular ion peak ([M]⁺) at m/z ≈ 242 and characteristic fragment ions.
5.2. GC-MS Analytical Workflow Diagram
Caption: General workflow for the analytical characterization by GC-MS.
Conclusion
Ethyl 4-(4-chlorophenoxy)butanoate is a well-defined chemical entity with accessible synthetic routes and straightforward analytical characterization methods. While not a final product in itself, its true value lies in its potential as a versatile synthetic intermediate. Its structural relationship to known bioactive compounds in both pharmaceuticals and agrochemicals makes it a molecule of significant interest for research and development professionals seeking to create novel and effective chemical entities. The protocols and data presented in this guide offer a solid foundation for its synthesis, analysis, and further exploration.
References
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Wikipedia. (2023, November 29). 4-(4-Chlorophenoxy)butanoic acid. Retrieved January 28, 2026, from [Link]
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LookChem. (n.d.). ethyl 4-(2-chlorophenoxy)butanoate. Retrieved January 28, 2026, from [Link]
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PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved January 28, 2026, from [Link]

